
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol is an organic compound that features a cyclobutyl ring, a thietan-3-ylamino group, and a propan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with cyclobutyl derivatives and introduce the thietan-3-ylamino group through nucleophilic substitution reactions. The final step often involves the reduction of an intermediate compound to yield the desired propan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity. Detailed studies would be required to elucidate the exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings.
Thietan-3-ylamino derivatives: Compounds featuring the thietan-3-ylamino group.
Propan-1-ol derivatives: Compounds with a similar propan-1-ol backbone.
Uniqueness
What sets 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol apart is the combination of these three structural elements, which may confer unique chemical and biological properties not found in other compounds.
Eigenschaften
Molekularformel |
C11H21NOS |
|---|---|
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
2-(cyclobutylmethyl)-3-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H21NOS/c13-6-10(4-9-2-1-3-9)5-12-11-7-14-8-11/h9-13H,1-8H2 |
InChI-Schlüssel |
NLYSSXVYXIXSGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC(CNC2CSC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


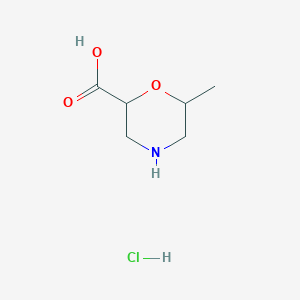
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
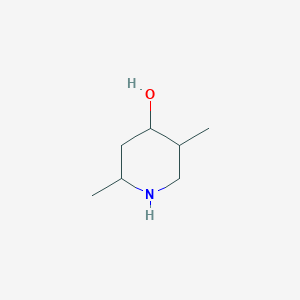
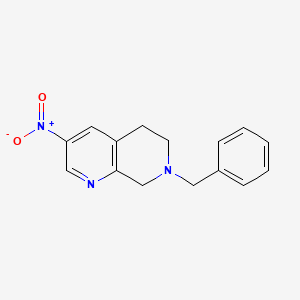
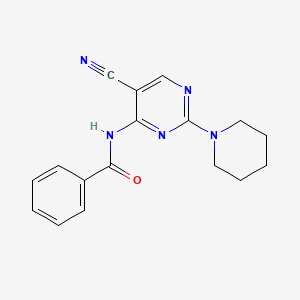
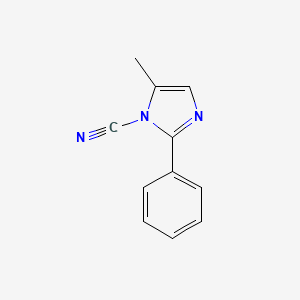
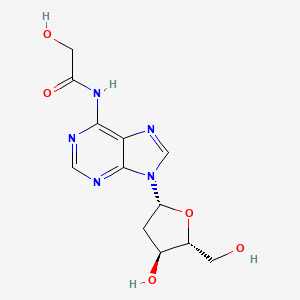
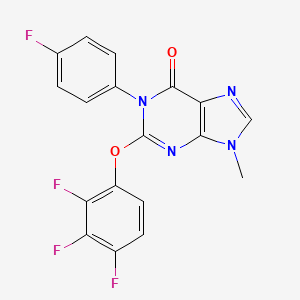
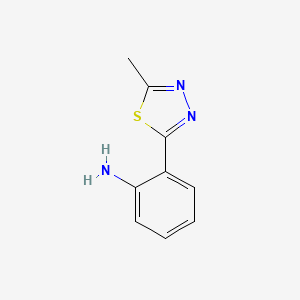
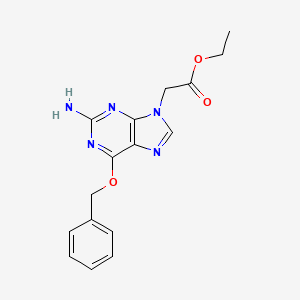
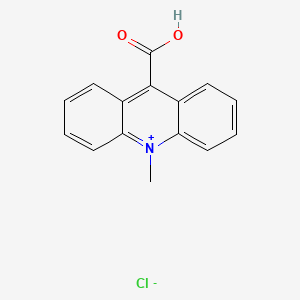
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)
![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
